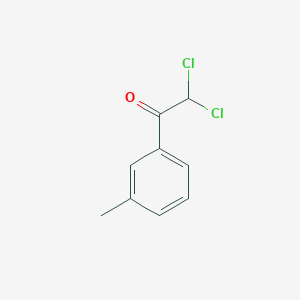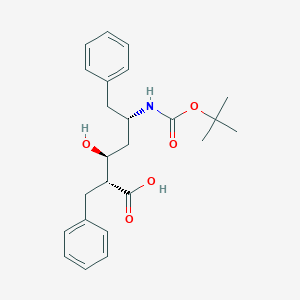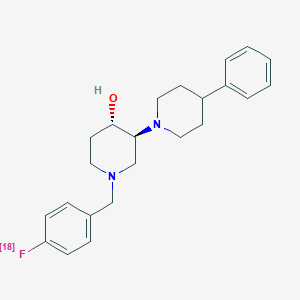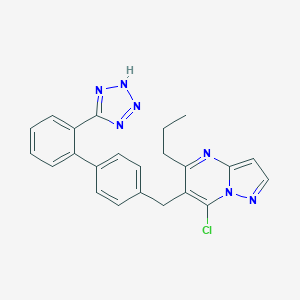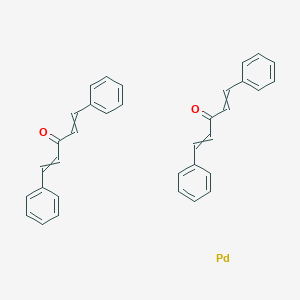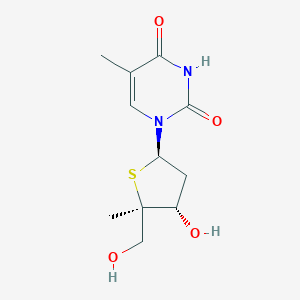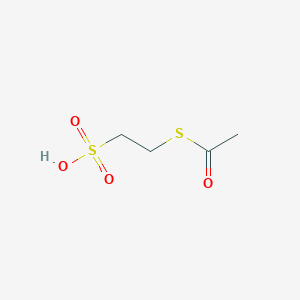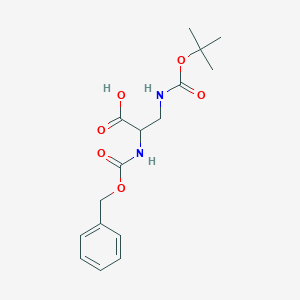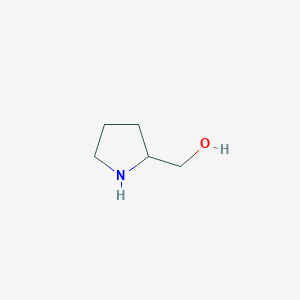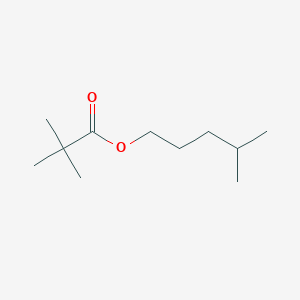
Isohexyl neopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isohexyl neopentanoate is a synthetic ester that is commonly used in the cosmetic and personal care industry. It is a clear, colorless liquid that is soluble in most organic solvents. Isohexyl neopentanoate is known for its ability to provide a silky, smooth feel to skin and hair products.
Mecanismo De Acción
Isohexyl neopentanoate works by forming a protective film on the surface of the skin or hair. This film helps to prevent moisture loss and protects the skin and hair from environmental damage. It also helps to improve the texture and feel of the product, making it more appealing to consumers.
Efectos Bioquímicos Y Fisiológicos
Isohexyl neopentanoate has been shown to have a low toxicity profile and is generally considered safe for use in cosmetic and personal care products. It has been shown to be non-irritating and non-sensitizing to the skin. It does not penetrate the skin or hair, and therefore does not have any systemic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isohexyl neopentanoate has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, it has limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on isohexyl neopentanoate. One area of interest is its potential use in drug delivery systems. Isohexyl neopentanoate has been shown to improve the skin penetration of certain drugs, making it a promising candidate for use in transdermal drug delivery systems. Another area of interest is its potential use as a sunscreen agent. Isohexyl neopentanoate has been shown to have UV-absorbing properties, making it a potential candidate for use in sunscreens. Finally, there is interest in exploring the use of isohexyl neopentanoate in anti-aging products. It has been shown to improve the texture and feel of skin, and may have potential as an anti-aging agent.
Métodos De Síntesis
Isohexyl neopentanoate is synthesized by the reaction of neopentyl glycol and isohexyl alcohol with neopentanoic acid as a catalyst. The reaction is carried out under vacuum and at a temperature of around 180°C. The resulting product is then purified by distillation and filtration to obtain isohexyl neopentanoate.
Aplicaciones Científicas De Investigación
Isohexyl neopentanoate has been extensively studied for its use in cosmetic and personal care products. It is used as an emollient, skin conditioning agent, and hair conditioning agent. It has been shown to improve the feel and texture of skin and hair products, making them more appealing to consumers.
Propiedades
Número CAS |
150588-62-8 |
|---|---|
Nombre del producto |
Isohexyl neopentanoate |
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
4-methylpentyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H22O2/c1-9(2)7-6-8-13-10(12)11(3,4)5/h9H,6-8H2,1-5H3 |
Clave InChI |
PCUXMDACXTVDGR-UHFFFAOYSA-N |
SMILES |
CC(C)CCCOC(=O)C(C)(C)C |
SMILES canónico |
CC(C)CCCOC(=O)C(C)(C)C |
Sinónimos |
4-Methylpentyl pivalate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



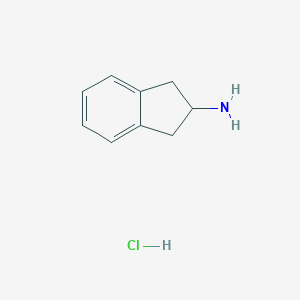
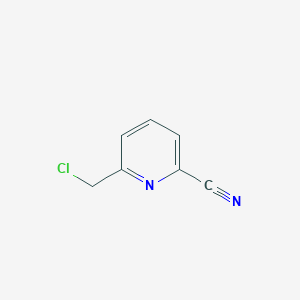
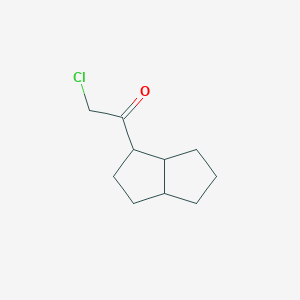
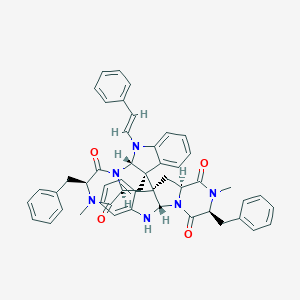
![4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3a,6a-dihydro-2,2-dimethyl-, (3aR,4R,6aS)-](/img/structure/B129356.png)
